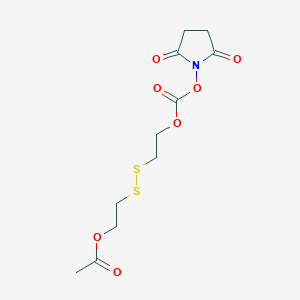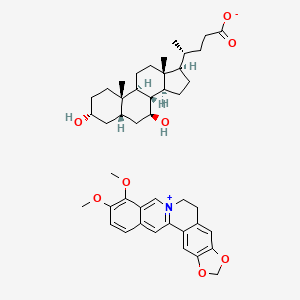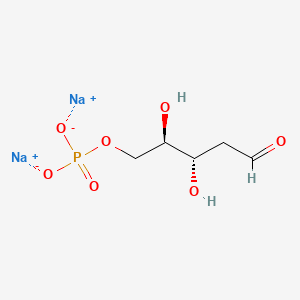
2-Deoxyribose 5-phosphate (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxyribose 5-phosphate (disodium): is a phosphorylated derivative of 2-deoxyribose, a sugar molecule that is a key component of deoxyribonucleic acid (DNA). This compound is primarily used as a substrate for the enzyme 2-deoxyribose-5-phosphate aldolase (DERA), which plays a crucial role in the biosynthesis of deoxyribonucleosides . It is also utilized in the synthesis of antisense drugs and antiviral nucleosides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Deoxyribose 5-phosphate can be synthesized through the aldol addition reaction between acetaldehyde and glyceraldehyde 3-phosphate, catalyzed by the enzyme 2-deoxyribose-5-phosphate aldolase (DERA) . This reaction is typically carried out under mild conditions, with the enzyme facilitating the formation of the desired product without the need for harsh reagents or extreme temperatures .
Industrial Production Methods: Industrial production of 2-deoxyribose 5-phosphate often involves the use of whole-cell biocatalysts. For example, the bacterium Erwinia carotovora has been identified as an efficient biocatalyst for the production of this compound from glucose . This method is advantageous due to its simplicity, cost-effectiveness, and environmental friendliness.
Análisis De Reacciones Químicas
Types of Reactions: 2-Deoxyribose 5-phosphate primarily undergoes aldol condensation reactions. The enzyme DERA catalyzes the reversible aldol reaction between acetaldehyde and glyceraldehyde-3-phosphate to form 2-deoxyribose-5-phosphate . This reaction does not require any cofactors and is highly stereoselective, producing a specific stereoisomer of the product .
Common Reagents and Conditions: The key reagents for the synthesis of 2-deoxyribose 5-phosphate are acetaldehyde and glyceraldehyde-3-phosphate. The reaction is typically carried out in an aqueous buffer solution at a neutral pH, with the enzyme DERA facilitating the reaction .
Major Products: The primary product of the aldol condensation reaction catalyzed by DERA is 2-deoxyribose-5-phosphate. This compound can be further dephosphorylated to produce 2-deoxyribose, which is a valuable intermediate in the synthesis of various nucleosides .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-deoxyribose 5-phosphate is used as a building block for the synthesis of deoxyribonucleosides, which are essential components of DNA . It is also employed in the synthesis of antisense drugs and antiviral nucleosides .
Biology: In biological research, 2-deoxyribose 5-phosphate is used to study the enzyme 2-deoxyribose-5-phosphate aldolase (DERA) and its role in the biosynthesis of deoxyribonucleosides . This compound is also used in studies of DNA replication and repair mechanisms .
Medicine: In medicine, 2-deoxyribose 5-phosphate is used in the development of antiviral drugs and antisense therapies . These drugs target viral DNA replication and are used to treat various viral infections, including HIV and hepatitis .
Industry: In the industrial sector, 2-deoxyribose 5-phosphate is used in the production of nucleoside analogs, which are important intermediates in the synthesis of antiviral and anticancer drugs . The use of whole-cell biocatalysts for the production of this compound is particularly advantageous due to its cost-effectiveness and environmental sustainability .
Mecanismo De Acción
The mechanism of action of 2-deoxyribose 5-phosphate involves its role as a substrate for the enzyme 2-deoxyribose-5-phosphate aldolase (DERA). DERA catalyzes the reversible aldol condensation reaction between acetaldehyde and glyceraldehyde-3-phosphate to form 2-deoxyribose-5-phosphate . This reaction proceeds via the formation of a Schiff base intermediate, with the enzyme’s active site lysine residues playing a crucial role in stabilizing the intermediate and facilitating the reaction . The product, 2-deoxyribose-5-phosphate, can then be used in the biosynthesis of deoxyribonucleosides .
Comparación Con Compuestos Similares
D-Ribose 5-phosphate: A phosphorylated derivative of ribose, used in the pentose phosphate pathway and nucleotide biosynthesis.
2-Deoxy-D-ribose: A dephosphorylated form of 2-deoxyribose 5-phosphate, used in the synthesis of nucleosides.
2-Deoxy-α-D-ribose 1-phosphate: Another phosphorylated derivative of 2-deoxyribose, used in nucleotide biosynthesis.
Uniqueness: 2-Deoxyribose 5-phosphate is unique due to its specific role as a substrate for the enzyme DERA, which catalyzes the aldol condensation reaction without the need for any cofactors . This compound is also highly valuable in the synthesis of deoxyribonucleosides, which are essential components of DNA . Its use in the production of antiviral and anticancer drugs further highlights its importance in both scientific research and industrial applications .
Propiedades
Fórmula molecular |
C5H9Na2O7P |
|---|---|
Peso molecular |
258.07 g/mol |
Nombre IUPAC |
disodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O7P.2Na/c6-2-1-4(7)5(8)3-12-13(9,10)11;;/h2,4-5,7-8H,1,3H2,(H2,9,10,11);;/q;2*+1/p-2/t4-,5+;;/m0../s1 |
Clave InChI |
WPSOLRSSLYZUOR-YAQRUTEZSA-L |
SMILES isomérico |
C(C=O)[C@@H]([C@@H](COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
SMILES canónico |
C(C=O)C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


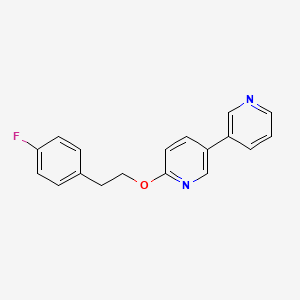
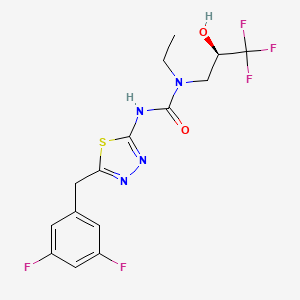
![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10831414.png)
![4-[[5-[7-fluoro-3-(1H-indazol-6-yl)benzotriazol-5-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B10831422.png)

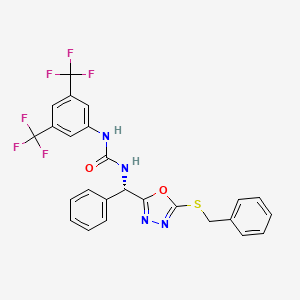
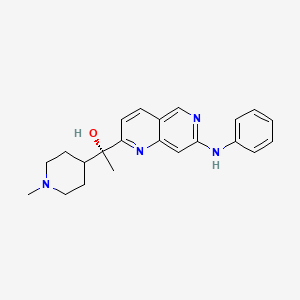
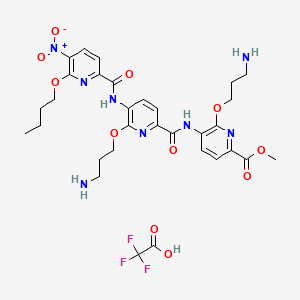
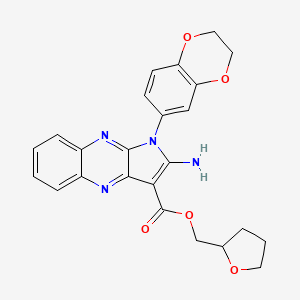
![6-[6-chloro-8-fluoro-4-[(2S)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-7-yl]-4-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B10831487.png)
![4-[5-[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine](/img/structure/B10831495.png)
![2-chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10831505.png)
